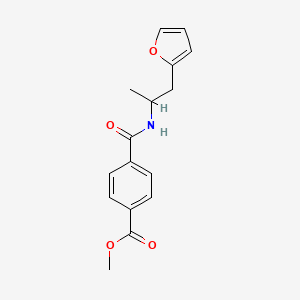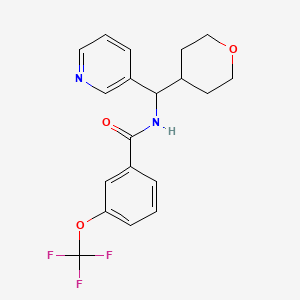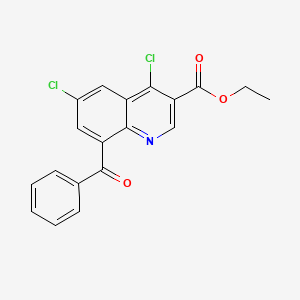
乙酸-8-苄酰-4,6-二氯-3-喹啉甲酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinoline derivatives often involves cyclization reactions, Friedländer synthesis, or reactions with halomethylquinolines. For instance, the Friedländer synthesis is a common method used to prepare quinoline derivatives using reactions involving amino compounds with carbonyl compounds in the presence of catalysts under certain conditions (Gao et al., 2011). Another example involves the synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, demonstrating the cyclization of specific precursors to form fluorescent dyes for potential applications (Bojinov & Grabchev, 2003).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, often substituted with various functional groups that influence the physical and chemical properties of these compounds. X-ray crystallography studies provide insights into the planarity of the quinoline ring system and the orientation of substituents, which are critical for understanding the compound's reactivity and potential applications (Zhou et al., 2010).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including nucleophilic substitutions, cyclization reactions, and reactions with halides or acids to form new compounds with diverse structures and functionalities (Ammar et al., 2000). The reactivity is significantly influenced by the substituents on the quinoline nucleus, which can lead to the formation of novel compounds with potential biological activities (Jaso et al., 2005).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure and the nature of substituents. These properties are essential for determining the compound's suitability for specific applications, including its use in organic synthesis, material science, and pharmaceuticals.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, are key to understanding the behavior of quinoline derivatives in chemical reactions. The presence of electron-withdrawing or electron-donating groups on the quinoline core can significantly alter these properties, affecting the compound's reactivity and potential applications.
- Synthesis and properties of quinoline derivatives for potential application in liquid crystal displays (Bojinov & Grabchev, 2003).
- X-ray crystallography study on the molecular structure of quinoline derivatives (Zhou et al., 2010).
- Reactions of quinoline derivatives with various reagents leading to novel compounds (Ammar et al., 2000).
- Synthesis and evaluation of quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents (Jaso et al., 2005).
科学研究应用
液晶显示屏
- Bojinov和Grabchev(2003年)的研究合成了荧光乙基3-芳基-1-甲基-8-氧基-8H-蒽[9,1-gh]喹啉-2-羧酸酯。这些新染料在向列型液晶中显示出有希望的取向参数,表明在液晶显示屏中可能有潜在应用(Bojinov & Grabchev, 2003)。
抗菌和抗结核特性
- Venugopala等人(2020年)评估了一系列乙基1-(取代苯甲酰)-5-甲基吡咯并[1,2-a]喹啉-3-羧酸酯对结核分枝杆菌的抗菌特性。这些化合物显示出显著的抗结核活性,使它们成为对标准和多药耐药菌株都具有潜在作用的药剂(Venugopala et al., 2020)。
新奎宁衍生物的合成
- 已经研究了新奎宁衍生物的合成,例如乙基5,8-二溴-2-二溴甲基-6,7-二甲氧基喹啉-3-羧酸酯,用于潜在的科学应用。这些化合物在材料科学和制药研究中可能有各种用途(Zhou et al., 2010)。
有机化学中的催化作用
- Facchetti等人(2016年)研究了制备用于酮还原的胁迫4-功能化2-氨甲基苯并[h]喹啉钌催化剂。这些催化剂在有机合成和工业应用中可能很有用(Facchetti et al., 2016)。
抗球虫活性
- 对乙基6-芳基甲氧基-7-甲基-4-羟基-3-喹啉羧酸酯的合成和评估表明其在兽医学和动物健康领域可能有潜在应用(Wan Yu-liang, 2012)。
安全和危害
属性
IUPAC Name |
ethyl 8-benzoyl-4,6-dichloroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO3/c1-2-25-19(24)15-10-22-17-13(16(15)21)8-12(20)9-14(17)18(23)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGYIBBDCYRUTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)Cl)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-benzoyl-4,6-dichloro-3-quinolinecarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2491949.png)


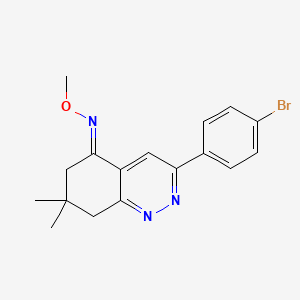
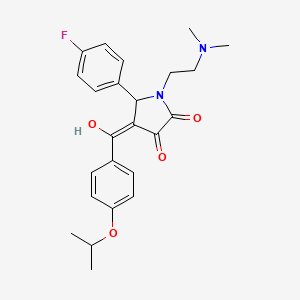
![3,6-dichloro-N-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2491957.png)



![N-(2,5-dimethylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2491965.png)
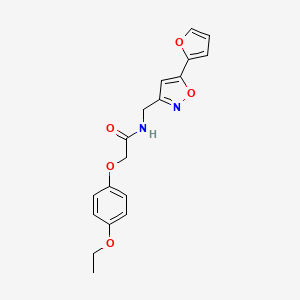
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2491967.png)
